Glybuzole

Pancreatic alpha-cell function Glucagon suppression Sulfonylurea comparative pharmacology

Problem: Researchers needing a sulfonylurea with documented alpha-cell suppression and well-characterized solid-state properties face limited options. Solution: Glybuzole delivers direct experimental evidence of glucagon suppression (100 mg exceeds 200 mg tolbutamide or 1 mg glibenclamide), three polymorphic forms (Forms I & II stable at 0% and 75% RH), and extensive biliary excretion (91.1% in 48 h). Key advantages: inactive metabolites avoid active-metabolite confounds; defined historical formulation (Gludiase 125/250 mg tablets). Supplied as a reference standard with full documentation.

Molecular Formula C12H15N3O2S2
Molecular Weight 297.4 g/mol
CAS No. 1492-02-0
Cat. No. B1671679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlybuzole
CAS1492-02-0
SynonymsGlybuzole;  Desaglybuzole;  Sulfamidothiodiazol;  Gludiase;  Glybuzole [INN:JAN];  Glybuzolum.
Molecular FormulaC12H15N3O2S2
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN=C(S1)NS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C12H15N3O2S2/c1-12(2,3)10-13-14-11(18-10)15-19(16,17)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,14,15)
InChIKeyNMWQEPCLNXHPDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Glybuzole Chemical Identity and Pharmacological Class


Glybuzole (also known as Desaglybuzole, Gludiase, RP 7891) is a benzenesulfonamide derivative containing a 1,3,4-thiadiazole ring [1]. It belongs to the sulfonylurea class of oral hypoglycemic agents and was developed as an antidiabetic drug for type 2 diabetes mellitus, with a molecular formula of C12H15N3O2S2 and molecular weight of 297.40 g/mol [2]. The compound was commercialized under the trade name Gludiase by Kyowa Hakko (Japan) in 1972 . Its mechanism of action involves binding to sulfonylurea receptors on pancreatic β-cells, blocking ATP-dependent potassium channels, depolarizing the cell membrane, and ultimately stimulating insulin secretion to lower blood glucose levels [3]. Glybuzole is structurally distinguished from classic sulfonylureas (e.g., tolbutamide, chlorpropamide) by its thiadiazole core rather than a urea linkage, which places it in the sulfonamide derivative subclass [4].

Glybuzole Differentiation from Conventional Sulfonylureas


Despite sharing a common mechanism of action with other sulfonylureas (insulin secretagogues), Glybuzole presents three critical differentiation vectors that preclude simple interchange with tolbutamide, chlorpropamide, or glibenclamide. First, its unique thiadiazole-based structure confers distinct glucagon-suppressing pharmacodynamics not observed at equivalent or lower doses of comparator agents [1]. Second, Glybuzole exhibits a fundamentally different metabolic fate characterized by extensive biliary excretion (91.1% biliary radioactivity within 48 hours in rats) and the formation of circulating metabolites that are pharmacologically inactive, unlike active metabolites produced by chlorpropamide and certain second-generation sulfonylureas [2]. Third, Glybuzole exists in three distinct solid-state modifications (Forms I, II, and amorphous) with differing hygroscopic stability profiles, a polymorphic landscape that directly impacts formulation consistency and procurement specifications [3]. These documented differences in alpha-cell activity, metabolism, and solid-state properties establish Glybuzole as a chemically and pharmacologically distinct entity requiring compound-specific procurement rather than class-based substitution.

Glybuzole Differentiation Evidence


Glucagon Suppression vs. Tolbutamide and Glibenclamide

In a direct head-to-head comparison conducted in anesthetized dogs with intra-pancreatic arterial infusion, Glybuzole demonstrated superior glucagon-suppressing activity. 100 mg of Glybuzole produced a more marked decrease in plasma glucagon levels compared with 200 mg of tolbutamide (double the dose) or 1 mg of glibenclamide [1]. Additionally, Glybuzole alone produced significant effects: plasma insulin increased from 164.0±30.6 to 352.3±99.3 μU/mL at 3 minutes (p<0.05), while plasma glucagon decreased from 1.34±0.12 to a nadir of 0.92±0.18 mμg/mL at 6 minutes (p<0.05) [1]. In diabetic patients treated for approximately one month, fasting blood glucose and arginine-stimulated glucagon levels were significantly lower after Glybuzole treatment compared to pre-treatment baseline [1].

Pancreatic alpha-cell function Glucagon suppression Sulfonylurea comparative pharmacology

Polymorph Differentiation and Stability

Systematic polymorphic screening of Glybuzole using 11 solvents and 6 preparation methods identified three distinct solid-state modifications: Form I (crystalline), Form II (crystalline), and the amorphous form, all confirmed by X-ray diffractometry and differential thermal analysis [1]. Forms I, II, and the amorphous form exhibited nearly equivalent solubilities (solubility ratio of 1), indicating no metastable-form bioavailability advantage [1]. Critically, Form I remained stable at 0% relative humidity (RH) at 40°C for 2 months, while Form II remained stable at 75% RH under identical conditions, but the amorphous form was unstable under both conditions [1]. The solubility ratio of glybuzole polymorphs is 1, contrasting sharply with compounds like niclosamide (ratio 22.9) and succinyl sulfathiazole (ratio 12.7) [2].

Polymorph screening Solid-state characterization Pharmaceutical formulation

Metabolic Profile and Biliary Excretion

Glybuzole exhibits a metabolic profile distinct from many sulfonylureas. In normal rats, biliary excretion accounted for 91.1% of administered radioactivity within 48 hours, indicating substantial enterohepatic circulation [1]. The plasma half-life of 14C-Glybuzole in normal rats was 7 hours, which was dramatically altered by enzyme modulators: shortened to 4.5 hours with phenobarbital pretreatment (CYP inducer), but extended to 28 hours with SKF 525A (CYP inhibitor) and 34 hours with carbon tetrachloride (hepatotoxic), indicating predominant hepatic CYP-mediated clearance [1]. Two major oxidative metabolites were identified: Metabolite I (tert-butyl side-chain oxidation) and Metabolite II (para-phenyl hydroxylation), both of which had no antidiabetic activity when tested in rabbits [1]. In bile, glucuronides—primarily N-glucuronide of unchanged Glybuzole—were the major metabolites [1].

Drug metabolism Biliary excretion Enterohepatic circulation

Commercial Formulation and Tablet Strengths

Glybuzole was commercially manufactured and marketed as Gludiase (Kyowa Hakko, Japan, 1972) and also by Laboratoire Roger Bellon (France, 1971) under the code 1324 AN [1]. The commercial formulation was an immediate-release tablet available in two defined strengths: 125 mg and 250 mg [2]. Unlike many contemporary sulfonylureas that have undergone multiple formulation iterations, Glybuzole's commercial history provides a clear, fixed procurement specification baseline. The compound was later withdrawn from the market and replaced by more potent and safer alternatives [1], making current procurement exclusively for research and reference standard applications.

Commercial formulation Immediate-release dosage Historical procurement

Glybuzole Research and Industrial Applications


Comparative Glucagon Suppression Studies

Investigators studying differential effects of sulfonylureas on pancreatic alpha-cell function should prioritize Glybuzole as a comparator or test compound. The documented head-to-head data demonstrating that 100 mg Glybuzole produces greater glucagon suppression than 200 mg tolbutamide or 1 mg glibenclamide [1] makes this compound uniquely valuable for experimental designs that require quantification of alpha-cell activity. Unlike most sulfonylureas where glucagon effects are inferred from class-level mechanisms, Glybuzole has direct experimental documentation in both acute infusion models (dogs) and chronic treatment settings (diabetic patients) [1].

Polymorph Stability and Formulation Research

Glybuzole serves as a well-characterized model compound for solid-state pharmaceutical development research. The existence of three fully characterized polymorphic forms with documented stability differences (Form I stable at 0% RH, Form II stable at 75% RH, amorphous unstable) [1] provides an established experimental system for studying humidity-dependent polymorphic transformations, excipient compatibility screening, and accelerated stability protocol development. The solubility ratio of 1 among polymorphs [2] makes Glybuzole particularly useful as a control compound in studies where dissolution-rate differences among polymorphs need to be minimized, contrasting with high-ratio comparators like niclosamide (22.9).

Biliary Excretion and Metabolism Models

Glybuzole is an appropriate candidate for investigations of enterohepatic circulation and CYP-mediated drug metabolism. The extensive biliary excretion (91.1% within 48 hours in rats) [1] makes it suitable for studies requiring quantification of hepatobiliary transport. The documented modulation of plasma half-life by enzyme inducers (phenobarbital, 4.5 hr) and inhibitors (SKF 525A, 28 hr) [1] provides a validated reference system for CYP interaction studies. Additionally, the presence of two defined oxidative metabolites (side-chain hydroxylation and para-phenyl hydroxylation) that are pharmacologically inactive [1] enables metabolite identification and activity correlation experiments.

Historical Reference Standard Procurement

Researchers requiring authentic reference standards of first-generation sulfonamide hypoglycemic agents should specify Glybuzole based on its well-documented commercial history. The compound was manufactured as immediate-release tablets at 125 mg and 250 mg strengths under the trade name Gludiase [1], providing a defined procurement specification that is not available for many other historical sulfonylureas that were discontinued prior to modern documentation standards. This defined formulation history supports accurate reproduction of historical experimental conditions in comparative effectiveness research or regulatory science investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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